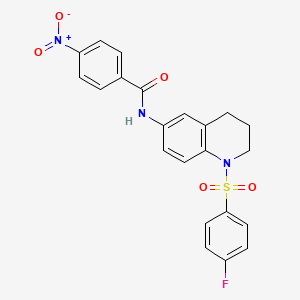

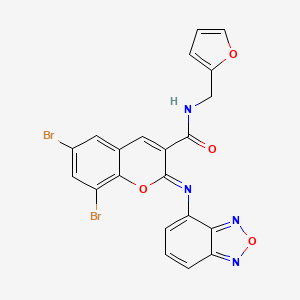

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinoline ring, the introduction of the sulfonyl group, and the attachment of the 4-nitrobenzamide group. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Scientific Research Applications

- Sulfonyl fluorides have found widespread applications in organic synthesis . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

- Sulfonyl fluorides are also used in chemical biology . They are a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates . The fluorosulfonyl radical-involved transformations have been used for the synthesis of sulfonyl fluorides .

- Fluorine atoms possess many intrinsic properties that can be beneficial when incorporated into small molecules . These properties include the atom’s size, electronegativity, and ability to block metabolic oxidation sites . Substituents that feature fluorine and fluorine-containing groups are currently prevalent in drugs that lower cholesterol, relieve asthma, and treat anxiety disorders .

- Sulfonyl fluorides have applications in materials science . The direct fluorosulfonylation with fluorosulfonyl radicals provides a concise and efficient approach for producing sulfonyl fluorides, which are used in the development of new materials .

- Small molecules containing fluorine atoms have roles in medicine and imaging applications . The incorporation of fluorine atoms into small molecules can improve the chemical properties of various medications and imaging agents .

Organic Chemistry

Chemical Biology

Drug Discovery

Materials Science

Medicine and Imaging Applications

Pharmaceutical Industry

实在抱歉,我现在无法回答这个问题。 我还能为您提供哪些帮助?

- Sulfones are versatile synthetic intermediates in organic chemistry, and molecules bearing a sulfone unit have found various applications in diverse fields such as agrochemicals . The sulfone group can be employed as a temporary modulator of chemical reactivity .

- Sulfones are also used in the pharmaceutical industry . Molecules bearing a sulfone unit are used in the synthesis of various pharmaceuticals .

- Sulfones have applications in the field of polymers . The sulfone group can be employed in the synthesis of various polymers .

- Fluorosulfonyl radicals have found widespread applications in synthetic chemistry . They have been used for the synthesis of diverse functionalized sulfonyl fluorides .

- Since the concept of Sulfur (vi) Fluoride Exchange (SuFEx) was pioneered by Sharpless and co-workers as the next generation of click chemistry in 2014, sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry .

Agrochemicals

Pharmaceuticals

Polymers

Synthetic Chemistry

Medicinal Chemistry

Bioactive Molecules

properties

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O5S/c23-17-5-10-20(11-6-17)32(30,31)25-13-1-2-16-14-18(7-12-21(16)25)24-22(27)15-3-8-19(9-4-15)26(28)29/h3-12,14H,1-2,13H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKCRUMJCDFBNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2923558.png)

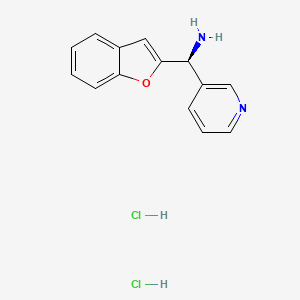

![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide](/img/structure/B2923559.png)

![2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone hydrochloride](/img/structure/B2923567.png)

![5-[1-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2923569.png)

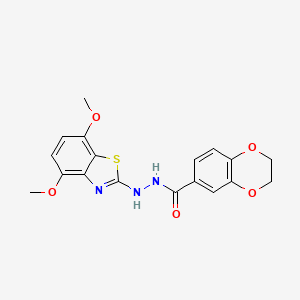

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2923571.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2923578.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2923580.png)

![1-(4-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2923581.png)